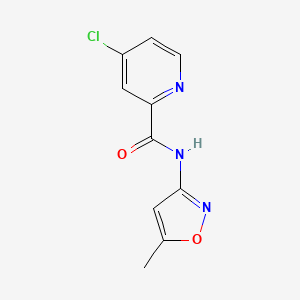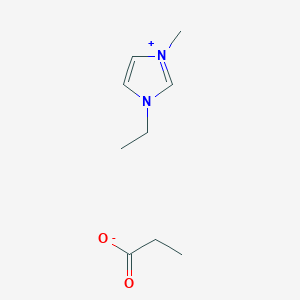
1-Ethyl-3-methylimidazolium propionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is a compound belonging to the class of imidazolium-based ionic liquids These compounds are known for their unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate typically involves the alkylation of 1-methylimidazole with an appropriate alkylating agent, followed by anion exchange to introduce the propionate anion. One common method involves the reaction of 1-methylimidazole with ethyl bromide to form 1-ethyl-3-methylimidazolium bromide, which is then subjected to anion exchange with sodium propionate to yield the desired product .
Industrial Production Methods
Industrial production of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is typically purified using techniques such as distillation or recrystallization to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding imidazolium salts with different anions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propionate anion can be replaced with other anions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Anion exchange reactions typically involve the use of sodium salts of the desired anion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazolium salts with different anions, while substitution reactions can produce a variety of imidazolium-based ionic liquids with different anionic components.
Applications De Recherche Scientifique
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate has a wide range of scientific research applications, including:
Biology: Employed in the extraction and purification of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the development of green solvents and as an electrolyte in electrochemical devices.
Mécanisme D'action
The mechanism of action of 3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is primarily based on its ionic nature. The compound can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the stability and reactivity of the compound in different environments. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cell membranes and interfere with essential cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-3-methylimidazolium chloride: Similar in structure but with a chloride anion instead of propionate.
1-Ethyl-3-methylimidazolium acetate: Contains an acetate anion and is used as a solvent and pharmaceutical intermediate.
1-Ethyl-3-methylimidazolium ethyl sulfate: An ionic liquid with an ethyl sulfate anion, used in metathesis reactions.
Uniqueness
3-Ethyl-1-methyl-1H-imidazol-3-ium propionate is unique due to its specific anionic component, which imparts distinct properties such as enhanced solubility in organic solvents and potential biological activity. Its versatility in various applications, from chemical synthesis to biological research, highlights its importance in scientific research and industrial processes.
Propriétés
Numéro CAS |
865627-64-1 |
|---|---|
Formule moléculaire |
C9H16N2O2 |
Poids moléculaire |
184.24 g/mol |
Nom IUPAC |
1-ethyl-3-methylimidazol-3-ium;propanoate |
InChI |
InChI=1S/C6H11N2.C3H6O2/c1-3-8-5-4-7(2)6-8;1-2-3(4)5/h4-6H,3H2,1-2H3;2H2,1H3,(H,4,5)/q+1;/p-1 |
Clé InChI |
NLOJGASKFQVKGO-UHFFFAOYSA-M |
SMILES canonique |
CCC(=O)[O-].CCN1C=C[N+](=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-Nalpha-(pyrrolidin-1-ylcarbonyl)-L-phenylalaninamide](/img/structure/B14883502.png)
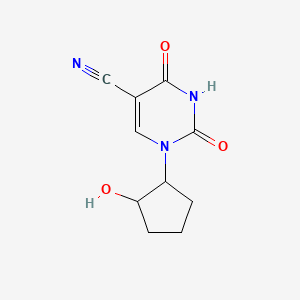
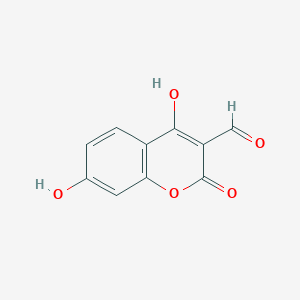
![3-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883524.png)
![5-((1,2-dimethyl-1H-imidazol-4-yl)sulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B14883529.png)
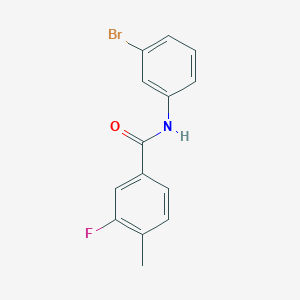
![4-[(Cyclopropanemethoxy)methyl]phenylZinc bromide](/img/structure/B14883546.png)
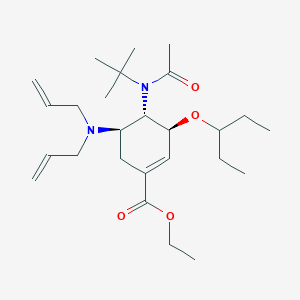
![4-(piperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B14883564.png)
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2S,3S,4S,5R)-2-ethyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]peroxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14883567.png)
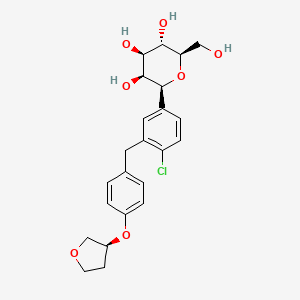
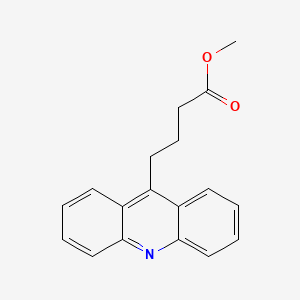
![4-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14883612.png)
